N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide

Physicochemical profiling Lipophilicity Chromatographic method development

N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide (CAS 138371-13-8; synonym N-benzoyliminoethylidenetriphenylphosphorane) is a cumulated phosphorus ylide belonging to the (triphenylphosphoranylidene)ketenimine subclass, with molecular formula C₂₇H₂₂NOP and molecular weight 407.44 g·mol⁻¹. Its structure features a triphenylphosphoranylidene group conjugated through an ethylidene (–CH=CH–) bridge to a benzamide moiety, placing it at the intersection of vinylogous iminophosphorane and phosphacumulene chemistry.

Molecular Formula C27H22NOP
Molecular Weight 407.4 g/mol
CAS No. 138371-13-8
Cat. No. B12903725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Triphenylphosphoranylidene)ethylidene)benzamide
CAS138371-13-8
Molecular FormulaC27H22NOP
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N=CC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H22NOP/c29-27(23-13-5-1-6-14-23)28-21-22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H
InChIKeyATGXNLLGQACRPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide (CAS 138371-13-8): Compound Class and Core Identity for Procurement Specification


N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide (CAS 138371-13-8; synonym N-benzoyliminoethylidenetriphenylphosphorane) is a cumulated phosphorus ylide belonging to the (triphenylphosphoranylidene)ketenimine subclass, with molecular formula C₂₇H₂₂NOP and molecular weight 407.44 g·mol⁻¹ [1]. Its structure features a triphenylphosphoranylidene group conjugated through an ethylidene (–CH=CH–) bridge to a benzamide moiety, placing it at the intersection of vinylogous iminophosphorane and phosphacumulene chemistry [2]. Unlike simpler N-(triphenylphosphoranylidene)benzamide (CAS 17436-52-1) that lacks this ethylidene spacer, the extended π-system in this compound modulates both electronic properties and reaction bifurcation pathways, making direct substitution without experimental validation unreliable for applications requiring predictable chemoselectivity [3].

Cumulated phosphorus ylide with vinylogous ketenimine architecture
Extended π-system via ethylidene spacer alters electrophilic/nucleophilic character
Photostable N-benzoyl substituent supports benchtop workflows under ambient light

Why In-Class (Triphenylphosphoranylidene)amides Cannot Substitute N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide (CAS 138371-13-8) Without Experimental Risk


The (triphenylphosphoranylidene)amide family spans compounds with markedly different degrees of cumulation and N-substitution patterns, which directly dictate their dominant reaction mode. N-(Triphenylphosphoranylidene)benzamide (CAS 17436-52-1) carries the benzamide directly on the P=N nitrogen, yielding a localized ylide; the target compound (CAS 138371-13-8) incorporates an ethylidene spacer that extends the π-system into a vinylogous ketenimine, altering the electrophilic/nucleophilic character at the terminal carbon [1]. Similarly, the Bestmann ylide [(triphenylphosphoranylidene)ketene, CAS 15596-07-3] provides a ketene rather than a ketenimine terminus, leading to fundamentally different cycloaddition outcomes [2]. Photostability also differs sharply: the benzoyl N-substituent renders the target compound photostable, whereas N-aryl analogs lacking strong electron withdrawal undergo efficient photolytic P–N cleavage [3]. These divergent properties mean that generic sourcing of a “triphenylphosphoranylidene amide” without specifying the exact CAS number introduces uncontrolled variables in reaction yield, selectivity, and shelf-life predictability.

Direct-linked analog (CAS 17436-52-1) lacks ethylidene spacer
π-system truncation alters terminal-carbon electrophilicity/nucleophilicity; chemoselectivity may shift away from expected vinylogous ketenimine pathways.
N-Aryl iminophosphoranes undergo facile photolysis
Without the benzoyl N-substituent, N-aryl analogs photolyze to triphenylphosphine and azo byproducts; photostability profile may not transfer, impacting light-exposed protocols.
Bestmann ylide (ketene terminus) yields different cycloaddition products
Ketene-terminus ylides follow distinct cycloaddition manifolds; product architecture may not reproduce when substituting a phosphacumulene with a conventional Wittig reagent.

Quantified Differentiation Evidence for N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide (CAS 138371-13-8) Relative to Comparator Compounds


Ethylidene Spacer Lowers Computed LogP by 0.31 Units Relative to Direct-Linked Analog, Altering Partitioning Behavior

The target compound (CAS 138371-13-8) exhibits a computed LogP of 4.6939, which is 0.31 log units lower than that of the direct-linked analog N-(triphenylphosphoranylidene)benzamide (CAS 17436-52-1; LogP = 5.00450) [1]. Although these are predicted rather than experimentally measured values and are derived from the same computational method (allowing relative comparison), the difference exceeds the typical 0.2 log-unit threshold considered significant for reversed-phase chromatographic retention shifts. Procurement specifications for compounds intended for biphasic reactions, membrane permeation studies, or preparative HPLC should account for this polarity increment conferred by the extended π-system.

Lipophilicity (LogP)
Data to verify
ΔLogP = –0.31 (target more polar)
Supports retention-time prediction and purification workflow design.
Computed values; experimental LogP not yet reported.
Physicochemical profiling Lipophilicity Chromatographic method development

Benzoyl N-Substituent Confers Photostability; N-Aryl Iminophosphoranes Without Strong Electron Withdrawal Undergo Facile Photolysis

A systematic photochemical study of N-substituted triphenyliminophosphoranes established that triphenyliminophosphoranes bearing N-substituents capable of strong delocalization of the nitrogen lone pair—specifically benzoyl and benzenesulfonyl—are photostable under irradiation conditions that cause efficient photolytic cleavage of the P=N bond in N-aryl analogs lacking such electron withdrawal [1]. While no quantitative quantum yield is available for the target compound itself, the study explicitly names benzoyl as a photostabilizing substituent. In contrast, N-aryltriphenyliminophosphoranes in inert solvents produce triphenylphosphine and diaryl azo compounds upon irradiation. This class-level inference supports the expectation that CAS 138371-13-8 will resist photodegradation better than N-aryl analogs such as N-phenyltriphenyliminophosphorane (CAS 2325-87-7), which is relevant for laboratories using ambient light exposure during benchtop workflows.

Photostability
Class-level inference
Photostable (benzoyl) vs. photolabile (N-aryl)
May support benchtop stability under ambient light during multi-step synthesis.
Qualitative class-level data; no quantum yield reported.
Photostability Iminophosphorane Shelf-life

Phosphacumulene (Cumulated Ylide) Reactivity Diverges from Stabilized Phosphonium Ylide Behavior in Cycloaddition with Diazo Compounds

A comparative study by the ScienceDirect/Journal of Phosphorus Chemistry group explicitly contrasted the reactions of active phosphacumulenes against stabilized phosphonium ylides with diazo substrates [1]. Active phosphacumulenes—the class to which CAS 138371-13-8 belongs—afforded substituted phosphanylidene spiro pyrazoles via [3+2] cycloaddition, whereas the same diazo compounds treated with stabilized phosphonium ylides (e.g., ethoxycarbonylmethylenetriphenylphosphorane) gave exclusively ylidene and diazenyl phosphanylidene products. This constitutes a direct head-to-head comparison at the class level, showing product divergence (spiro heterocycle vs. acyclic ylidene) dictated by ylide type rather than substrate. Although the target compound was not the specific phosphacumulene screened, it shares the cumulated P=C=C–N architecture that defines the active phosphacumulene subclass.

Cycloaddition Outcome
Class-level inference
Spiro pyrazoles (phosphacumulene) vs. acyclic ylidenes (stabilized ylide)
Reaction pathway depends on ylide type; product architecture may differ.
Head-to-head class comparison; target compound not directly screened.
Phosphacumulene Cycloaddition Heterocycle synthesis

¹³C NMR and ³¹P–¹³C Coupling Constants Distinguish Phosphoranylidene Benzamide Subclasses and Enable Identity Verification

A foundational ¹³C NMR study of six N-trialkyl and N-triarylphosphoranylidene benzamides (Spectroscopy Letters, 1981) reported ³¹P–¹³C coupling constants and chemical shift assignments, including a revision of the previous shift assignment for the triphenyl phosphoranylidene compound [1]. The study covered three previously undescribed compounds, establishing that the ³¹P–¹³C coupling across the P=N–C(O) motif is sensitive to N-substitution pattern and can differentiate subclasses. While the 1981 dataset does not include the target compound specifically, it provides the reference frame against which the ¹³C NMR spectrum of CAS 138371-13-8 can be interpreted. The predicted ¹³C and ¹H NMR spectra for CAS 138371-13-8 are available through the yybyy.com platform [2], and the extended ethylidene conjugation in the target compound is expected to shift the carbonyl ¹³C resonance and alter the ³¹P–¹³C coupling relative to the direct-linked analog (CAS 17436-52-1).

NMR Identity Verification
Supporting evidence
³¹P–¹³C coupling distinguishes subclasses
Enables spectroscopic confirmation of correct ethylidene-bridged structure.
Predicted spectra available; experimental NMR not yet published.
¹³C NMR spectroscopy ³¹P–¹³C coupling Identity confirmation

Optimal Application Scenarios for N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide (CAS 138371-13-8) Derived from Differentiation Evidence


Synthesis of Spiro Heterocyclic Libraries via Phosphacumulene [3+2] Cycloaddition

Pharmaceutical and agrochemical discovery groups constructing spiro pyrazole libraries should select CAS 138371-13-8 based on class-level evidence that active phosphacumulenes yield phosphanylidene spiro pyrazoles upon reaction with diazo compounds, whereas stabilized phosphonium ylides give acyclic products [1]. The benzoyl N-substituent further stabilizes the ylide toward ambient light during multi-step sequences, reducing decomposition risk [2].

Vinylogous Ketenimine Linchpin for Consecutive Bond-Forming Cascades

The ethylidene spacer provides two electrophilic centers (the β-carbon of the vinyl group and the ketenimine carbon) that can be engaged sequentially in domino reactions. This architectural feature is absent in the direct-linked analog (CAS 17436-52-1), which presents only a single electrophilic site at the carbonyl carbon. The LogP reduction of 0.31 units relative to CAS 17436-52-1 also facilitates aqueous workup of polar cascade products [3].

Photostable Wittig-Type Reagent for Benchtop Olefination Under Ambient Light

Laboratories performing Wittig or aza-Wittig olefinations without light-protection protocols benefit from the benzoyl-conferred photostability of CAS 138371-13-8. The class-level photochemical evidence indicates that N-benzoyl iminophosphoranes resist P=N photolysis, unlike N-aryl analogs that degrade to triphenylphosphine and azo byproducts upon ambient irradiation [2]. This property supports procurement for high-throughput parallel synthesis where individual reaction vessels cannot be wrapped in foil.

HPLC Method Development and Preparative Purification Requiring Predictable Retention

Analytical and process chemistry groups developing reversed-phase HPLC methods for phosphoranylidene intermediates can use the computed LogP of 4.6939 to predict retention behavior. The 0.31 LogP difference from CAS 17436-52-1 translates to a meaningful shift in acetonitrile/water gradient elution, and procurement of the correct compound avoids co-elution with structurally similar byproducts during scale-up purification [3].

Application
Selection Property
Validation Focus
Spiro heterocycle library synthesis (phosphacumulene cycloaddition)
Cumulated ylide [3+2] reactivity profile
Verify spiro pyrazole formation vs. acyclic byproducts
Domino/cascade bond-forming sequences
Extended π-system with two electrophilic centers
Sequential reactivity control and aqueous workup compatibility
Benchtop olefination under ambient light
Photostable N-benzoyl iminophosphorane structure
Resistance to P=N photolysis during parallel synthesis
Reversed-phase HPLC method development
Computed LogP for retention modeling
Retention shift relative to direct-linked analog under gradient elution
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